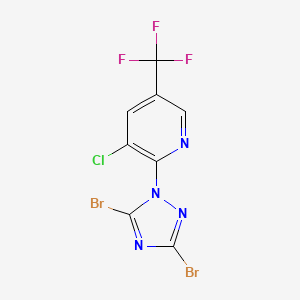

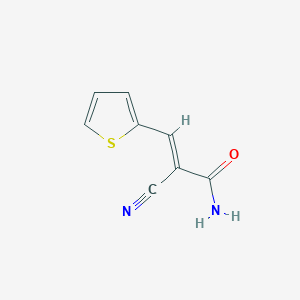

![molecular formula C11H15ClN2O3 B2957398 Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride CAS No. 208259-33-0](/img/structure/B2957398.png)

Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride, also known as MAPA, is a chemical compound used in scientific research. MAPA has been studied for its potential applications in medicine and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Techniques : Research by Zhong-cheng and Shu Wan-yin (2002) detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, highlighting the efficiency and yield of each process step. This study showcases the chemical synthesis capabilities involving complex molecules similar to Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride (Zhong-cheng & Wan-yin, 2002).

Mechanistic Insights

- Hydrolysis Mechanism : The kinetics and mechanism of cyclopentolate hydrochloride hydrolysis in alkaline solutions were studied by A. Roy (1995), providing insight into ester hydrolysis mechanisms that could be relevant to understanding the behavior of Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride in similar conditions (Roy, 1995).

Derivative Generation and Applications

- Derivative Synthesis : D. Horton and K. Philips (1972) explored the synthesis of methyl 2-deoxy-2-diazo-d-arabino-hexonate and its behavior upon photolysis and thermolysis, leading to the generation of a pyrazole derivative. Such research demonstrates the potential for creating structurally diverse derivatives from complex esters (Horton & Philips, 1972).

Photochemical and Electrochemical Studies

- Photochemical Reactions : Y. Kurauchi, Hideo Nobuhara, and K. Ohga (1986) investigated the electron-transfer-initiated photoreactions of 1-methyl-2-phenyl-1-pyrrolinium perchlorate with α-heteroatom-substituted alkanoate anions, leading to various adducts. This highlights the potential of Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride for similar photochemical studies (Kurauchi et al., 1986).

Biochemical Applications

- Anticancer Drug Synthesis : T. S. Basu Baul et al. (2009) discussed the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs, demonstrating the application of complex esters in developing novel anticancer agents (Basu Baul et al., 2009).

Propiedades

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8;/h2-6,10H,7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMUKPIBFWZEGS-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 140999672 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)

![N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957324.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)

![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2957329.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957330.png)

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2957337.png)